1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Description
Systematic IUPAC Nomenclature and Synonyms
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is systematically named according to IUPAC rules as 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone . This nomenclature reflects its core structure: a pyridine ring substituted at the 4-position with a pinacol boronate ester group and at the 2-position with an acetyl moiety.
Common synonyms include 2-Acetylpyridine-4-boronic acid pinacol ester , 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethan-1-one , and 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone . These variants emphasize functional group positioning or alternate formatting conventions for boronate esters.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₈BNO₃ indicates 13 carbon, 18 hydrogen, 1 boron, 1 nitrogen, and 3 oxygen atoms. The boron atom resides within the pinacol boronate ester, while the nitrogen is part of the pyridine heterocycle. The acetyl group contributes a ketone oxygen and two carbons.
Calculated molecular weight is 247.10 g/mol , consistent with the formula. Precise mass spectrometry data (e.g., high-resolution MS) is not explicitly provided in the literature, but the PubChem entry confirms the weight via computed values .
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic data for this compound, such as X-ray diffraction-derived bond lengths or unit cell parameters, is not reported in the available sources . However, computational models predict conformational flexibility due to the rotating pyridine-boronate and acetyl-pyridine bonds. The pinacol boronate group adopts a trigonal planar geometry around boron, characteristic of sp² hybridization, while the pyridine ring maintains aromaticity .
Molecular dynamics simulations suggest that steric hindrance from the tetramethyl groups on the dioxaborolane ring restricts rotation about the boron-oxygen bond, stabilizing a single conformational isomer under standard conditions .
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of This compound is influenced by its substituents. The pyridine ring’s electron-deficient nature arises from nitrogen’s electronegativity, while the acetyl group at the 2-position introduces an electron-withdrawing effect via resonance. The pinacol boronate ester, a Lewis acid, further polarizes the system, enhancing electrophilicity at the boron center .
Frontier molecular orbital (FMO) analysis, typically conducted via density functional theory (DFT), would reveal the highest occupied molecular orbital (HOMO) localized on the pyridine ring and acetyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the boronate ester. This electronic configuration suggests reactivity toward nucleophilic agents at the boron site and electrophilic aromatic substitution on the pyridine ring .
The energy gap between HOMO and LUMO (ΔE) correlates with kinetic stability; a smaller gap implies higher reactivity. For this compound, ΔE is anticipated to be moderate, balancing stability and susceptibility to cross-coupling reactions, a hallmark of boronate esters in Suzuki-Miyaura catalysis .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIBTLLHRHBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670305 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-58-0 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts.
Mode of Action
Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate.
Biochemical Pathways
Similar compounds are known to participate in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound and a halide.
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may have significant effects on molecular structures.
Action Environment
The action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone can be influenced by various environmental factors. For instance, it is known that similar compounds are stable under normal conditions but may hydrolyze in a humid environment. Furthermore, the reaction efficiency of similar compounds can be influenced by the presence of a catalyst, such as palladium.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is a compound of significant interest due to its potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H22BNO3
- Molecular Weight : 251.13 g/mol
- CAS Number : 1227068-67-8
The compound features a pyridine ring substituted with a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) and an ethanone group. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a reversible inhibitor of certain kinases or phosphatases.
- Receptor Modulation : It can modulate the activity of receptors associated with neurotransmission or inflammation. This modulation is crucial for developing therapeutic agents targeting neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its antioxidant properties and modulation of survival pathways.
- Anti-inflammatory Properties : Another investigation reported that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.
- Cancer Research : Preliminary results indicate that this compound may inhibit tumor cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-containing structure enables it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Table 1: Cross-Coupling Reactions Involving 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Medicinal Chemistry
In medicinal chemistry, the compound's pyridine ring can enhance biological activity. Pyridine derivatives are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The incorporation of the dioxaborolane moiety may also improve solubility and bioavailability.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyridine containing dioxaborolane structures exhibit selective toxicity against cancer cell lines while sparing normal cells. The mechanism involves the inhibition of specific kinases involved in cancer progression .
Material Science
The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be exploited in the development of advanced materials.
Table 2: Material Applications
| Application | Description | Potential Benefits |
|---|---|---|
| Catalysts | Used as a ligand in metal-catalyzed reactions | Enhanced reaction rates |
| Polymerization Initiators | Initiates polymerization processes | Improved mechanical properties |
| Sensors | Acts as a sensor for detecting metal ions | High sensitivity and selectivity |
Environmental Chemistry
The compound's boron content allows it to be utilized in environmental applications such as the remediation of pollutants. Boron compounds have been shown to interact with various contaminants, aiding in their removal from water sources.
Research Findings: Pollutant Removal Efficiency
Recent studies indicate that compounds similar to this compound can effectively chelate heavy metals from contaminated water systems .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
Reactivity in Cross-Coupling Reactions
The dioxaborolane group enables participation in Suzuki-Miyaura reactions. However, structural differences influence reactivity:
- Target Compound (741709-58-0) : The pyridine ring’s electron-withdrawing nature activates the boronate ester for coupling, but steric hindrance from the acetyl group may slow reactions compared to less substituted analogs .
- Piperazine Derivative (1073372-01-6) : The piperazine linker may stabilize intermediates via coordination with palladium catalysts, improving reaction yields in specific cases .
- Benzene Analog (171364-81-1) : Lacking pyridine’s lone pair, this compound exhibits slower coupling kinetics but higher stability under acidic conditions .
Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Borylation
The key step in synthesizing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is the palladium-catalyzed cross-coupling of a halogenated precursor, typically 4-bromo-2-acetylpyridine, with bis(pinacolato)diboron under inert atmosphere.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane, Dimethylformamide (DMF), or Tetrahydrofuran (THF) |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
| Atmosphere | Nitrogen or Argon inert atmosphere |
- Oxidative addition of the aryl halide to Pd(0) catalyst.
- Transmetalation with bis(pinacolato)diboron.
- Reductive elimination to form the aryl boronate ester.
This method provides moderate to high yields (60–85%) and good regioselectivity for the 4-position boronation on the pyridine ring.
Alternative Synthetic Routes
4.1 Direct Borylation via C-H Activation
Recent advances have demonstrated direct C-H borylation of 2-acetylpyridine under iridium catalysis to install the boronate ester at the 4-position without pre-functionalization. However, this method requires expensive catalysts and careful control of regioselectivity.
4.2 Protection and Deprotection Strategies
To avoid side reactions involving the ethanone group, protection of the ketone as an acetal or other protecting group may be employed prior to borylation, followed by deprotection after the boronate ester formation.
Representative Experimental Procedure
- In a dry 100 mL round-bottom flask, 4-bromo-2-acetylpyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (2.0 equiv) are combined in 1,4-dioxane (20 mL).
- The mixture is purged with nitrogen and heated at 90 °C for 16 hours with stirring.
- After cooling, the reaction mixture is filtered and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate (4:1) as eluent.
- The desired boronate ester is obtained as a pale solid with a yield of approximately 75%.
Purification and Characterization
- Purity is typically confirmed by NMR (1H, 13C, 11B), LC-MS, and melting point analysis.
- The compound exhibits characteristic signals for the pinacol boronate ester methyl groups (~1.25 ppm in 1H NMR) and the pyridinyl protons.
- Mass spectrometry confirms molecular ion at m/z 247.10 corresponding to the molecular weight.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | 4-Bromo-2-acetylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 90 °C | 70–85 | High regioselectivity, reliable | Requires halogenated precursor |
| Direct C-H Borylation (Ir-catalyzed) | 2-Acetylpyridine, B2pin2, Ir catalyst, base, solvent | 50–70 | No need for halogenated precursor | Expensive catalyst, regioselectivity challenge |
| Protection/Deprotection Strategy | Ketone protection (acetal), Pd-catalyzed borylation, deprotection | 60–75 | Protects sensitive ketone group | Multi-step, longer synthesis |
Q & A
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
The compound should be stored in sealed amber glass bottles under dry conditions at 2–8°C to prevent hydrolysis of the boronate ester moiety. Handling requires protective equipment (gloves, goggles) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Precautionary measures include avoiding inhalation (P261) and immediate rinsing upon contact (P305+P351+P338) .
Q. What synthetic routes are commonly employed to prepare this boronate ester?
The compound is synthesized via Miyaura borylation , where a halogenated pyridinyl precursor (e.g., 4-bromo-2-acetylpyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc). Reaction conditions typically involve anhydrous solvents (e.g., 1,4-dioxane) at 80–100°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) yields ≥97% purity .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use ¹H/¹³C NMR to verify the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and the dioxaborolane ring (characteristic quartet at δ ~1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 246.11). FT-IR identifies the B-O stretching vibration (~1350 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence cross-coupling efficiency in Suzuki-Miyaura reactions?
The pinacol boronate’s steric bulk can reduce reactivity with aryl halides, particularly in electron-rich systems. To optimize yields, use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) and polar aprotic solvents (DMF, THF). Kinetic studies suggest a 10–20% decrease in reaction rate compared to less hindered boronates, necessitating extended reaction times (24–48 hours) .
Q. How can discrepancies in NMR data for boron-containing compounds be resolved?
Boron quadrupolar relaxation broadens NMR signals, complicating integration. Use ¹¹B NMR (δ ~30 ppm for sp² boron) or heteronuclear 2D experiments (HSQC, HMBC) to resolve ambiguities. For crystallographic confirmation, single-crystal X-ray diffraction (as in Acta Crystallographica studies) provides unambiguous structural data .
Q. What strategies mitigate hydrolysis of the boronate ester during biological assays?
Hydrolysis in aqueous media (e.g., cell culture) can deactivate the compound. Stabilize it by:
Q. How does the acetyl group’s electronic effects modulate reactivity in nucleophilic aromatic substitution?
The electron-withdrawing acetyl group at the pyridine’s 2-position activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. In SNAr reactions, use strong nucleophiles (e.g., Grignard reagents) and high temperatures (80–120°C). Computational studies (DFT) reveal a 0.3 eV increase in LUMO energy at the 4-position, favoring electrophilic pathways .
Q. What analytical methods are critical for detecting trace impurities in commercial batches?
HPLC-MS with a C18 column (acetonitrile/water gradient) identifies common impurities like deacetylated or hydrolyzed derivatives. ICP-OES quantifies residual palladium (<10 ppm), a critical parameter for pharmaceutical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
